molecular formula C5H8ClN3O2 B2718187 Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride CAS No. 1254966-70-5

Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride

Cat. No. B2718187
CAS RN: 1254966-70-5
M. Wt: 177.59
InChI Key: WKSUKIUHZDWQCZ-UHFFFAOYSA-N
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Description

“Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride” is a chemical compound with the molecular formula C5H7N3O2. It has a molecular weight of 177.59 . It is a derivative of carboxylic acid and is used as an intermediate in the synthesis of a drug for treating cardiovascular diseases .


Synthesis Analysis

The synthesis of “this compound” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, it can be prepared from 5-nitro-1H-pyrazole-3-carboxylic acid methyl ester through reduction with stannous chloride or palladium on carbon .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H7N3O2.ClH/c1-10-5(9)3-2-4(6)8-7-3;/h2H,1H3,(H3,6,7,8);1H and the InChI key is WKSUKIUHZDWQCZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazoles, including “this compound”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

“this compound” is a light yellow solid with a purity of 95%. It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid. Studies demonstrate that these compounds can significantly reduce the corrosion rate of steel, with the inhibiting action increasing with the concentration of pyrazole compounds. The adsorption of inhibitors on the steel surface leads to the formation of a protective layer, effectively preventing corrosion. This suggests that Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride could potentially serve as a corrosion inhibitor due to its structural similarity to evaluated pyrazole derivatives (Herrag et al., 2007).

Structural Chemistry and Synthesis of Novel Compounds

Research into the structural parameters of pyrazole derivatives, including this compound, has provided insights into their molecular packing, stabilized mainly by hydrogen bonds. This foundational knowledge facilitates the synthesis of novel analgesic agents and other biologically active compounds. The experimental and calculated structural parameters can inform the development of new compounds with optimized properties (Machado et al., 2009).

Biological Activity

Pyrazole derivatives have been synthesized and investigated for various biological activities, including antitumor, antifungal, and antibacterial effects. The structure-activity relationship (SAR) studies of these compounds can provide valuable insights into the design of more effective therapeutic agents. The identification of pharmacophore sites within these molecules can guide the development of novel drugs with specific biological targets (Titi et al., 2020).

Safety and Hazards

The safety information for “Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

Future Directions

“Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride” is an intermediate in the synthesis of a drug for treating cardiovascular diseases . This suggests potential future directions in the development of new cardiovascular drugs.

properties

IUPAC Name

methyl 3-amino-1H-pyrazole-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c1-10-5(9)3-2-4(6)8-7-3;/h2H,1H3,(H3,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSUKIUHZDWQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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